molecular formula C16H20N4O3 B1473579 5-propyl-1-{4-[(propylamino)carbonyl]phenyl}-1H-1,2,3-triazole-4-carboxylic acid CAS No. 912838-24-5

5-propyl-1-{4-[(propylamino)carbonyl]phenyl}-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1473579
M. Wt: 316.35 g/mol
InChI Key: RHQGUDRYDYWDQJ-UHFFFAOYSA-N
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Description

1,2,3-Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,3-triazoles typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction, also known as a ‘click reaction’, allows for the formation of these structures using a reliable, regioselective, and high-yielding process .


Molecular Structure Analysis

The 1,2,3-triazole ring is aromatic and has a dipole moment due to the arrangement of the nitrogen and carbon atoms. The ring’s aromaticity gives it stability, while its dipole moment allows it to participate in various chemical reactions .


Chemical Reactions Analysis

1,2,3-Triazoles can undergo a variety of chemical reactions, including substitutions and additions, due to the presence of multiple nitrogen atoms in the ring .


Physical And Chemical Properties Analysis

1,2,3-Triazoles are generally stable compounds due to their aromaticity. They have good solubility in common organic solvents and are resistant to oxidation and reduction .

Scientific Research Applications

Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds

Ruthenium-catalyzed synthesis has been developed for 5-amino-1,2,3-triazole-4-carboxylates, highlighting the utility of triazole compounds in creating biologically active compounds and peptidomimetics. This synthesis method offers a way to overcome the Dimroth rearrangement issue, presenting a pathway to create triazole-containing dipeptides and triazoles active as HSP90 inhibitors, which are significant in medicinal chemistry (Ferrini et al., 2015).

Polymorphism and Isostructurality in Triazole Derivatives

Research on the polymorphism of biologically active 3-(4,5-diaryl-4H-1,2,4-triazole-3-yl)propenoic acid derivatives reveals the structural versatility of triazole compounds. This study, which involves characterizing various solid-state forms and analyzing molecular conformations, demonstrates the potential of triazole derivatives in material science and pharmaceutical formulation (Mazur et al., 2017).

Protonation Studies for Structural Insights

Investigations into the protonation of polysubstituted 1,2,4-triazoles provide valuable structural insights, essential for designing triazole-based molecules with specific properties. Such studies expand the synthetic strategies for triazole systems, contributing to a deeper understanding of their chemical behavior and potential applications in creating new compounds with desired functionalities (Fizer et al., 2021).

Dimroth Rearrangements and Synthetic Applications

Research on the Dimroth rearrangements of 4-substituted 5-amino-1-phenyl-1,2,3-triazoles provides insights into the chemical transformations of triazole compounds. This knowledge is crucial for the synthesis of v-triazolo[4,5-d]pyrimidines and other derivatives, showing the adaptability of triazole chemistry in synthesizing complex molecules (Sutherland & Tennant, 1971).

Decarboxylative/Click Reaction for Anticancer Agents

A Cu-catalyzed decarboxylative/click reaction has been developed for preparing 1,4-disubstituted 5-arylselanyl-1,2,3-triazoles, demonstrating the potential of triazole derivatives as anticancer agents. This study showcases the application of triazole chemistry in developing molecules with significant biological activity (Cui et al., 2018).

Future Directions

1,2,3-Triazoles continue to be a focus of research due to their versatile biological activities and their potential use in the development of new pharmaceuticals . Future research will likely explore new synthesis methods, novel derivatives, and new biological applications .

properties

IUPAC Name

5-propyl-1-[4-(propylcarbamoyl)phenyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-3-5-13-14(16(22)23)18-19-20(13)12-8-6-11(7-9-12)15(21)17-10-4-2/h6-9H,3-5,10H2,1-2H3,(H,17,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQGUDRYDYWDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=C(C=C2)C(=O)NCCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-propyl-1-{4-[(propylamino)carbonyl]phenyl}-1H-1,2,3-triazole-4-carboxylic acid

Synthesis routes and methods

Procedure details

4-Azido-N-propylbenzamide (2.0 g) obtained in Example 55a) and ethyl 3-oxohexanoate (1.09 ml, 6.50 mmol, 1.25 eq.) were dissolved in ethanol (20 ml), sodium ethoxide (491 mg, 6.50 mmol, 1.25 eq.) was added, and the mixture was stirred at room temperature for 30 min, and then at 60° C. for 14 hr. Water (20 ml) was added to the reaction mixture. After concentration, the mixture was diluted with 2% aqueous sodium carbonate solution (20 ml) and washed with ethyl acetate-hexane (2:1, 50 ml). The organic layer was extracted with 2% aqueous sodium carbonate solution (20 ml). The aqueous layers were combined, washed with ethyl acetate-hexane (1:1, 30 ml), acidified with 6N hydrochloric acid and stood still at 0° C. The precipitate was collected by filtration, washed with ice-cold water and dried to give the title compound as a pale-yellow powder (1.58 g, 4.99 mmol, 96.0%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.09 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
491 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-propyl-1-{4-[(propylamino)carbonyl]phenyl}-1H-1,2,3-triazole-4-carboxylic acid
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5-propyl-1-{4-[(propylamino)carbonyl]phenyl}-1H-1,2,3-triazole-4-carboxylic acid
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5-propyl-1-{4-[(propylamino)carbonyl]phenyl}-1H-1,2,3-triazole-4-carboxylic acid
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5-propyl-1-{4-[(propylamino)carbonyl]phenyl}-1H-1,2,3-triazole-4-carboxylic acid
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5-propyl-1-{4-[(propylamino)carbonyl]phenyl}-1H-1,2,3-triazole-4-carboxylic acid
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5-propyl-1-{4-[(propylamino)carbonyl]phenyl}-1H-1,2,3-triazole-4-carboxylic acid

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